An Inquiry into the Putative Mechanism of Action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate: A Technical Guide for Drug Development Professionals
An Inquiry into the Putative Mechanism of Action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate: A Technical Guide for Drug Development Professionals
Abstract
Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic organic compound for which the mechanism of action has not been empirically determined in publicly available scientific literature. This technical guide presents a scientifically-grounded, theoretical exploration of its potential biological activities. By dissecting the molecule into its core chemical moieties—the thiomorpholinomethylphenyl group and the ethyl heptanoate chain—we can infer a plausible mechanism of action based on established structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a hypothetical framework to guide future investigation into this molecule's therapeutic potential.
Introduction: Deconstructing a Molecule of Unknown Function
The compound Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate (CAS Number: 898782-66-6) is cataloged by several chemical suppliers, yet its biological profile remains uncharacterized in peer-reviewed studies.[1][2][3] The absence of direct experimental data necessitates a deductive approach to understanding its potential pharmacological role. This guide will therefore focus on an in-depth analysis of its structural components to postulate a mechanism of action. Our hypothesis is built upon the well-documented activities of compounds containing thiomorpholine, morpholine, and related substituted phenyl rings, as well as the potential role of the ethyl keto-heptanoate side chain in modulating activity or acting as a prodrug moiety.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 898782-66-6 | [1][2][3] |
| Molecular Formula | C20H29NO3S | [2] |
| Molecular Weight | 363.52 g/mol | [2] |
| Synonyms | ethyl 7-oxo-7-[2-(4-thiomorpholinylmethyl)phenyl]heptanoate | [2] |
The Thiomorpholinomethylphenyl Moiety: A Potential Driver of Bioactivity
The thiomorpholinomethylphenyl group is the most likely pharmacophore of the molecule. The presence of a nitrogen-containing heterocycle attached to a phenyl ring is a common feature in many biologically active compounds. Our analysis of related structures suggests several potential mechanisms of action.
Inferred Anti-Inflammatory and Analgesic Properties
A significant body of research points to the anti-inflammatory potential of compounds containing morpholine and thiophene (a related sulfur-containing heterocycle). For instance, 2-(4-morpholino)-3-aryl-5-substituted thiophenes have been investigated as novel anti-inflammatory agents.[4] Furthermore, N-(3-(morpholinomethyl)-phenyl)-amides have been identified as potent and selective CB2 receptor agonists, which are known to play a role in modulating inflammation and pain.[5]
Based on these precedents, we can hypothesize that Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate may exhibit anti-inflammatory and analgesic effects, potentially through interaction with the cannabinoid system or other inflammatory pathways.
Potential as a Modulator of Monoamine Uptake
Derivatives of phenylmorpholine have been explored for their effects on the central nervous system, particularly as inhibitors of monoamine uptake. For example, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated for their ability to inhibit the uptake of dopamine (DA) and norepinephrine (NE), with potential applications as smoking cessation aids.[6] This suggests that the thiomorpholinomethylphenyl moiety could potentially interact with monoamine transporters.
The Ethyl Heptanoate Chain: A Modulator of Pharmacokinetics or a Prodrug Feature?
The ethyl 7-oxo-7-phenylheptanoate substructure introduces a lipophilic alkyl chain and an ester group.[7] This part of the molecule could influence the compound's overall properties in several ways.
Influence on Physicochemical Properties and Pharmacokinetics
The long alkyl chain increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially the blood-brain barrier. The ester functionality could be susceptible to hydrolysis by esterases in the body, which would impact the compound's metabolic stability and duration of action.
A Plausible Prodrug Strategy
The ethyl ester could function as a prodrug, designed to be cleaved in vivo to release a more active carboxylic acid metabolite. This is a common strategy in drug design to improve the oral bioavailability of a parent drug. In this hypothetical scenario, the active form of the drug would be 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoic acid.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a structured experimental approach is necessary. The following workflow outlines a series of in vitro and in vivo assays.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
1. Receptor Binding and Enzyme Inhibition Assays (In Vitro):
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Protocol: Standard radioligand binding assays for human CB1 and CB2 receptors would be conducted to determine the binding affinity (Ki) of the compound. Similarly, commercially available kits would be used to assess the inhibition of dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) activity. COX-1 and COX-2 inhibitory activity would be determined using enzyme immunoassay (EIA) kits.
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Rationale: These initial screens will directly test the primary hypotheses regarding the compound's potential targets.
2. Metabolic Stability Assessment (In Vitro):
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Protocol: The compound would be incubated with liver microsomes and in plasma from various species (e.g., human, rat, mouse) to determine its metabolic stability and identify potential metabolites via LC-MS/MS.
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Rationale: This will provide insight into the compound's pharmacokinetic profile and whether it is likely to act as a prodrug.
3. Animal Models of Inflammation and Pain (In Vivo):
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Protocol: The carrageenan-induced paw edema model in rats would be used to assess anti-inflammatory activity. The formalin test in mice would be employed to evaluate analgesic properties.
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Rationale: These established models will provide in vivo evidence for the hypothesized pharmacological effects.
Concluding Remarks and Future Directions
While the precise mechanism of action of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate remains to be elucidated through empirical research, this guide provides a robust, scientifically-defensible framework for initiating such an investigation. The structural analogy to known anti-inflammatory agents, analgesics, and monoamine uptake inhibitors strongly suggests that this compound warrants further study. Future research should focus on the proposed experimental workflow to confirm or refute the hypothesized mechanisms and to explore the structure-activity relationships of this chemical series. The insights gained from such studies could pave the way for the development of novel therapeutics.
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Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents - PubMed. [Link]
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ETHYL 7-OXO-7-[3-(THIOMORPHOLINOMETHYL)PHENYL]HEPTANOATE — Chemical Substance Information - NextSDS. [Link]
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